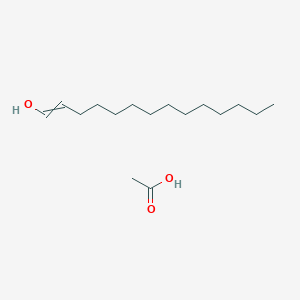

Acetic acid;tetradec-1-en-1-ol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

64598-75-0 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

acetic acid;tetradec-1-en-1-ol |

InChI |

InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h13-15H,2-12H2,1H3;1H3,(H,3,4) |

InChI Key |

FMTLUDODFIQUQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=CO.CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies for Tetradecenyl Acetate Isomers

Strategic Approaches to Carbon-Carbon Bond Formation

The construction of the C14 carbon chain of tetradecenyl acetate (B1210297) is a critical step that can be achieved through various strategic approaches involving the formation of new carbon-carbon bonds. These methods often employ powerful organometallic reagents and coupling reactions to build the molecular framework efficiently.

Alkylation and Cross-Coupling Reactions

Alkylation and cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. A notable example is the Grignard-Schlosser cross-coupling reaction. This reaction facilitates the coupling of a Grignard reagent with an organic halide, often catalyzed by a transition metal complex. For instance, in the synthesis of related pheromones like (Z)-7-hexadecen-1-yl acetate, a mesylate intermediate is coupled with a Grignard reagent in the presence of a lithium tetrachlorocuprate(II) (Li₂CuCl₄) catalyst. This approach allows for the efficient connection of two carbon fragments.

The general scheme for such a coupling reaction can be represented as:

R-MgX (Grignard Reagent) + R'-Y (Organic Halide/Mesylate) --(Catalyst)--> R-R'

This methodology provides a versatile route to assemble the carbon skeleton of tetradecenyl acetate from smaller, readily available starting materials.

Chain Elongation Techniques

Specific chain elongation strategies are often designed for the synthesis of long-chain molecules like tetradecenyl acetate. These techniques involve the sequential coupling of smaller carbon units. A documented approach for the synthesis of (Z)-9-tetradecen-1-yl acetate and its diene analogue utilizes a C8+C2=C10 and a subsequent C10+C4=C14 coupling scheme. khanacademy.org This stepwise construction allows for precise control over the final chain length.

The synthesis begins with an eight-carbon (C8) starting material, which is first coupled with a two-carbon (C2) unit to form a ten-carbon (C10) intermediate. This intermediate is then further elongated by coupling with a four-carbon (C4) fragment to yield the final fourteen-carbon (C14) backbone. khanacademy.org This methodical approach is advantageous for building complex molecules with high purity.

Below is a data table summarizing these chain elongation schemes.

| Coupling Scheme | Description |

| C8+C2=C10 | An initial coupling reaction where an eight-carbon fragment is joined with a two-carbon unit to produce a ten-carbon intermediate. |

| C10+C4=C14 | The ten-carbon intermediate from the first step is further reacted with a four-carbon fragment to construct the final fourteen-carbon backbone of the tetradecenyl acetate. khanacademy.org |

Use of Organometallic Reagents

Organometallic reagents are indispensable in the synthesis of tetradecenyl acetate isomers due to their ability to form carbon-carbon bonds with high efficiency. Among these, organomercury compounds have been employed as key intermediates. khanacademy.org In the aforementioned C10+C4=C14 coupling scheme, a mercury derivative of a terminal alkyne serves as a crucial component. khanacademy.org

The synthesis of (Z)-9-tetradecen-1-yl acetate has been achieved starting from 1-hexyne, which is converted to dihexyne-mercury. organic-chemistry.org This organomercury compound then undergoes a transmetallation reaction with lithium, followed by coupling with the t-butyl ether of 8-bromo-octan-1-ol. organic-chemistry.org This sequence effectively joins the two carbon fragments. Organomercury compounds, while effective, are often handled with caution due to their toxicity. The general stability of the carbon-mercury bond allows for selective reactions at other parts of the molecule before the crucial coupling step.

Stereoselective Olefin Synthesis

The biological activity of tetradecenyl acetate isomers is highly dependent on the geometry of the double bond. Therefore, stereoselective synthesis to obtain either the (Z) or (E) isomer in high purity is of paramount importance.

Control of (Z)-Isomer Geometry

The synthesis of the (Z)-isomer, or cis-isomer, of tetradecenyl acetate often involves the stereoselective reduction of an alkyne precursor. A highly effective method for this transformation is the use of a nickel boride catalyst, specifically NiP-2. khanacademy.org This catalyst, prepared in situ from nickel(II) acetate and sodium borohydride, facilitates the syn-hydrogenation of the triple bond, leading to the formation of the (Z)-alkene with high isomeric purity.

For example, in the synthesis of (Z)-9-tetradecen-1-yl acetate, an alkyne intermediate is hydrogenated in the presence of the NiP-2 catalyst to yield the desired (Z)-olefin. organic-chemistry.org This method is favored for its high stereoselectivity and operational simplicity. The reaction provides the target (Z)-isomer with an isomeric purity of up to 98%. organic-chemistry.org

| Catalyst | Reaction Type | Outcome |

| NiP-2 | Stereoselective Reduction | High-purity synthesis of (Z)-tetradecenyl acetate from an alkyne precursor. khanacademy.org |

Control of (E)-Isomer Geometry

The synthesis of the (E)-isomer, or trans-isomer, requires different stereoselective strategies. Two prominent methods include the Claisen rearrangement and the protonolysis of alkylborinates.

The Johnson-Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated esters with an (E)-configured double bond. This reaction involves heating an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst. The reaction proceeds through a-sigmatropic rearrangement of an intermediate ketene (B1206846) acetal, which preferentially adopts a chair-like transition state that leads to the formation of the (E)-alkene. This method provides a reliable way to control the geometry of the newly formed double bond.

Another approach to synthesizing (E)-alkenes is through the protonolysis of alkylborinates . This process typically begins with the hydroboration of a terminal alkyne with a dialkylborane. This reaction proceeds via a syn-addition of the boron and hydrogen atoms across the triple bond, forming a vinylborane (B8500763) intermediate. To achieve the (E)-alkene, this vinylborane can then undergo protonolysis, where a proton source replaces the boryl group, resulting in the formation of the trans-alkene. The choice of borane (B79455) reagent and reaction conditions is crucial for achieving high stereoselectivity.

Functional Group Transformation and Acetylation Pathways

The construction of tetradecenyl acetate isomers typically involves a two-step sequence: the stereoselective reduction of an alkyne to form the corresponding tetradecenol, followed by the acetylation of the alcohol to yield the final acetate ester. This pathway allows for precise control over the double bond's configuration.

The partial reduction of an internal alkyne is a fundamental strategy for establishing the double bond in the tetradecenyl backbone with specific stereochemistry. openochem.org The choice of catalyst and reaction conditions dictates whether the resulting alkene will have a cis (Z) or trans (E) configuration. chemistrysteps.com

Z-Selective Reduction (cis-Alkenes): To produce Z-alkenes, a syn-addition of hydrogen across the alkyne's triple bond is required, where both hydrogen atoms add to the same face of the molecule. almerja.comopenochem.org The most common method for achieving this is catalytic hydrogenation using a "poisoned" or deactivated catalyst. thieme-connect.de

Lindlar's Catalyst: This is a widely used heterogeneous catalyst consisting of palladium adsorbed onto calcium carbonate and treated with a catalytic poison like lead acetate or quinoline. almerja.comthieme-connect.de The poison deactivates the catalyst just enough to prevent the over-reduction of the alkene to an alkane, stopping the reaction at the cis-alkene stage. chemistrysteps.comthieme-connect.de The reduction of a tetradecyne precursor with Lindlar's catalyst yields the corresponding (Z)-tetradecenol with high stereoselectivity. almerja.com

Nickel Boride (P-2) Catalyst: Another effective catalyst for this transformation is Nickel Boride, sometimes referred to as a P-2 catalyst. A synthesis of (Z)-5-tetradecen-1-yl acetate utilizes a NiP-2 catalyst for the stereoselective reduction of the alkyne precursor, achieving 96% isomeric purity. researchgate.net

Organic Photoreductants: Modern approaches include the use of organic photoreductants, which can achieve Z-selective alkyne semi-reduction and tolerate a wide variety of functional groups, offering an alternative to traditional transition metal catalysts. nih.govchemrxiv.orgchemrxiv.org

E-Selective Reduction (trans-Alkenes): The synthesis of E-alkenes requires an anti-addition of hydrogen, where the two hydrogen atoms add to opposite faces of the triple bond. chemistrysteps.com This is typically achieved through a dissolving metal reduction.

Sodium in Liquid Ammonia (B1221849): The reaction of an alkyne with sodium or lithium metal dissolved in liquid ammonia at low temperatures is the classic method for producing trans-alkenes. openochem.orgchemistrysteps.com The mechanism involves a single-electron transfer from the sodium atom to the alkyne, followed by protonation and a second electron transfer/protonation sequence, resulting in the thermodynamically more stable trans-alkene. chemistrysteps.com

The following table summarizes common methods for the stereoselective reduction of alkynes.

| Desired Isomer | Method | Reagents | Stereochemistry |

| Z (cis) | Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | syn-addition |

| Z (cis) | Catalytic Hydrogenation | H₂, P-2 Catalyst (Nickel Boride) | syn-addition |

| E (trans) | Dissolving Metal Reduction | Na or Li in liquid NH₃ | anti-addition |

Once the desired tetradecenol isomer has been synthesized, the final step is the conversion of the terminal alcohol group to an acetate ester. herts.ac.uk This esterification is a common and generally high-yielding functional group transformation. nih.gov Acetylation serves not only to produce the final target molecule but can also be used as a protective group strategy for hydroxyl groups during a multi-step synthesis. nih.govwikipedia.org

Several reagents are effective for this purpose:

Acetic Anhydride: This is a common and cost-effective acetylating agent. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acetic acid byproduct. herts.ac.ukresearchgate.netnyxxb.cn

Acetyl Chloride: A more reactive acetylating agent than acetic anhydride, acetyl chloride also requires a base to scavenge the hydrogen chloride (HCl) that is formed. herts.ac.uknyxxb.cn Its high reactivity makes it suitable for less reactive alcohols.

Ethyl Acetate: In line with green chemistry principles, ethyl acetate can serve as both the acetyl source and the solvent. nih.gov This method can be mediated by a base like potassium hydroxide (B78521) (KOH) and is effective for long-chain primary alcohols, with the length of the carbon chain having little effect on the reaction's success. nih.govresearchgate.net

Transesterification: This method involves the exchange of an acetyl group from a donor molecule, such as vinyl acetate, to the alcohol. It can be catalyzed by enzymes like lipase. wikipedia.org

The table below outlines common reagents used for the acetylation of alcohols.

| Reagent | Catalyst/Conditions | Byproduct |

| Acetic Anhydride ((CH₃CO)₂O) | Pyridine or Triethylamine | Acetic Acid |

| Acetyl Chloride (CH₃COCl) | Pyridine or Triethylamine | HCl |

| Ethyl Acetate (CH₃COOCH₂CH₃) | Potassium Hydroxide (KOH) | Ethanol |

| Vinyl Acetate | Lipase | Acetaldehyde |

Derivatization Strategies for Analog Synthesis

The synthesis of structural analogs of tetradecenyl acetate is crucial for studying structure-activity relationships and developing new chemical agents. Derivatization involves modifying the core structure of tetradecenol or tetradecenyl acetate to create related compounds with different functional groups or structural features. nih.gov

Strategies often focus on transformations of the double bond or the terminal ends of the molecule.

Epoxidation: The carbon-carbon double bond of the tetradecenyl chain can be converted into an epoxide ring. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation introduces a new functional group and two stereocenters, leading to analogs like Z-(13,14-Epoxy)tetradec-11-en-1-ol acetate. nih.gov

Chain Extension/Modification: The carbon skeleton can be altered. For example, coupling reactions, such as the Wittig reaction, can be used to synthesize analogs with conjugated double bonds, such as (11Z,13)-tetradecadien-1-yl acetate. researchgate.net

Functional Group Interconversion at the Terminus: The acetate group can be hydrolyzed back to the alcohol, which can then be converted to other functional groups. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into an ether or a different ester, to explore the impact of the terminal functional group on biological activity.

Mechanistic Investigations in Tetradecenyl Acetate Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The biological activity of tetradecenyl acetate (B1210297) isomers is often highly dependent on the geometry of the carbon-carbon double bond. nih.gov Consequently, achieving high stereoselectivity, particularly for the Z (cis) isomer, is a primary goal in their synthesis. Several key synthetic methodologies have been mechanistically scrutinized to understand the origins of their stereochemical control.

Olefin Metathesis: Cross-metathesis has emerged as a powerful tool for the stereoselective formation of Z-olefins. nih.govmtak.hu The reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, proceeds through the Chauvin mechanism. This mechanism involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst's metal-carbene bond with the substrate olefin. harvard.edu

The key steps are:

[2+2] Cycloaddition: The olefin substrate coordinates with the metal alkylidene catalyst. This is followed by a [2+2] cycloaddition to form a four-membered metallacyclobutane ring.

Retro [2+2] Cycloaddition: The metallacyclobutane intermediate fragments to release a new olefin and a new metal alkylidene.

Repetition: The newly formed metal alkylidene reacts with the second olefin substrate, repeating the process to yield the final cross-metathesis product and regenerate a catalyst species.

The stereoselectivity (Z vs. E) is determined by the relative energies of the possible metallacyclobutane intermediates and the transition states leading to their formation. For Z-selective catalysts, steric interactions between the ligands on the metal center and the substituents on the olefin substrates favor a pathway that leads to the Z-alkene product. nih.gov For instance, in ruthenium-based Z-selective metathesis, specific catalyst designs create a steric environment that disfavors the anti-conformation of the metallacyclobutane intermediate, which would lead to the E-product, thereby promoting the formation of the Z-isomer. nih.gov

Wittig Reaction: The Wittig reaction is a classical method for olefin synthesis that involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. The stereochemical outcome is heavily influenced by the nature of the ylide and the reaction conditions.

Non-stabilized Ylides: These ylides (e.g., where the R group on the ylide is an alkyl group) typically react under salt-free conditions to produce Z-alkenes with high selectivity. The mechanism is believed to proceed through a concerted, four-centered transition state, leading to a cis-substituted oxaphosphetane intermediate that kinetically favors decomposition to the Z-alkene.

Stabilized Ylides: Ylides stabilized by electron-withdrawing groups tend to favor the formation of E-alkenes. The reaction is reversible at the oxaphosphetane stage, allowing thermodynamic equilibration to the more stable trans-substituted intermediate, which then decomposes to the E-alkene.

Alkyne Reduction: The partial hydrogenation of an internal alkyne is another common route to Z-alkenes. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline), is essential. The mechanism involves the syn-addition of two hydrogen atoms to the face of the alkyne adsorbed on the catalyst surface. The catalyst's deactivation prevents over-reduction to the corresponding alkane and minimizes isomerization to the more stable E-alkene. nih.gov

Kinetic Studies of Tetradecenyl Acetate Formation and Transformation

The primary reaction for forming tetradecenyl acetate is the esterification of a tetradecenol with acetic acid or one of its derivatives. Kinetic studies of this process are vital for optimizing reaction conditions such as temperature, reactant molar ratio, and catalyst concentration to maximize yield and reaction rate.

The esterification is a reversible, typically acid-catalyzed reaction. uobaghdad.edu.iqresearchgate.net Tetradecenol + Acetic Acid ⇌ Tetradecenyl Acetate + Water

Temperature: Increasing the reaction temperature generally increases the rate constant, in accordance with the Arrhenius equation. However, since esterification is an exothermic process, higher temperatures can adversely affect the equilibrium conversion. uobaghdad.edu.iqresearchgate.net

Catalyst Concentration: The reaction rate is typically proportional to the concentration of the acid catalyst.

For heterogeneous catalysts, such as ion-exchange resins, kinetic data is often fitted to mechanistic models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models. mdpi.comsemanticscholar.org The LHHW model, which often provides a good fit for esterification reactions, assumes that the reaction occurs between both reactants adsorbed on the catalyst surface, making the surface reaction the rate-determining step. mdpi.com

| Catalyst | Alcohol | Kinetic Model | Activation Energy (Ea+) (kJ/mol) | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Ethanol | Homogeneous | ~45-55 | uobaghdad.edu.iqresearchgate.net |

| Ion-Exchange Resin (NKC-9) | 1-Methoxy-2-propanol | Second-Order | 60.5 | mdpi.com |

| Ion-Exchange Resin (Amberlyst-15) | 1-Methoxy-2-propanol | Pseudo-Homogeneous | 66.5 | mdpi.com |

| Ion-Exchange Resin (Amberlyst-35) | 1-Methoxy-2-propanol | LHHW | 62.0 | mdpi.com |

Note: Data is generalized from studies on similar short-chain and functionalized alcohols, as specific kinetic data for tetradecenol is sparse in readily available literature. The principles and magnitudes are considered transferable.

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts are central to modern synthetic strategies for tetradecenyl acetate, playing a pivotal role in enhancing reaction rates (efficiency) and directing the stereochemical outcome (selectivity).

Transition Metal Catalysts for Metathesis: Ruthenium-based catalysts, such as the Grubbs first, second, and third-generation catalysts, are highly effective for olefin metathesis. harvard.edu Their efficiency stems from their high tolerance to various functional groups (like alcohols and acetates), allowing for fewer protection-deprotection steps in a synthetic sequence. nih.govresearchgate.net The choice of ligands attached to the ruthenium center is critical for both activity and selectivity. N-heterocyclic carbene (NHC) ligands, found in second and third-generation catalysts, generally lead to higher activity and stability. For achieving high Z-selectivity, catalysts with sterically demanding ligands are designed to create a kinetic preference for the formation of the cis-olefin. nih.gov

Acid/Base Catalysts for Esterification: The esterification of tetradecenol is commonly catalyzed by acids.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid are effective but suffer from issues of corrosion and difficulty in separation from the product mixture. academax.com

Heterogeneous Catalysts: Solid acid catalysts, such as sulfated zirconia, zeolites, and ion-exchange resins, are increasingly preferred. mdpi.comrsc.org They offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. The efficiency of these catalysts depends on factors like surface area, pore size, and the strength and density of acid sites on their surface. rsc.org

Biocatalysts (Enzymes): Enzymes, particularly lipases, are used as biocatalysts for the esterification process. researchgate.net They operate under mild conditions (room temperature, neutral pH) and can exhibit exceptional regio- and stereoselectivity. The mechanism involves the formation of an acyl-enzyme intermediate at the active site of the lipase, which then reacts with the alcohol. This high degree of control is often difficult to achieve with traditional chemical catalysts.

| Reaction Type | Catalyst Type | Example Catalyst | Key Advantages | Mechanistic Role |

|---|---|---|---|---|

| Olefin Synthesis | Transition Metal | Grubbs II Catalyst (Ru-based) | High functional group tolerance, high activity | Forms metallacyclobutane intermediate for C=C bond formation |

| Olefin Synthesis | "Poisoned" Metal | Lindlar's Catalyst (Pd/CaCO₃) | High Z-selectivity in alkyne reduction | Provides surface for syn-hydrogenation, prevents over-reduction |

| Esterification | Solid Acid | Sulfated Zirconia, Amberlyst-35 | Reusable, non-corrosive, easy separation | Protonates carbonyl oxygen, activating it for nucleophilic attack |

| Esterification | Enzyme | Lipase | High selectivity, mild conditions | Forms an acyl-enzyme intermediate for regioselective acylation |

Mechanistic Understanding of Olefin Isomerization Pathways

Isomerization of the double bond in the tetradecenyl chain is a critical consideration, as it can lead to a loss of the desired stereoisomer and a decrease in biological activity. This process can be an unwanted side reaction or a deliberately induced transformation.

Transition Metal-Catalyzed Isomerization: Many transition metal catalysts, including those used for hydrogenation or metathesis, can promote double bond migration. rsc.org The most common mechanism is the metal-hydride addition-elimination pathway .

A metal-hydride species (M-H), which can be present as an active catalyst or formed in-situ, adds across the olefin double bond.

This addition forms a metal-alkyl intermediate.

A β-hydride elimination from an adjacent carbon atom regenerates the double bond in a new position and reforms the metal-hydride catalyst. The regioselectivity of this process is driven by the relative thermodynamic stabilities of the possible olefin isomers, often favoring the formation of more substituted, internal alkenes.

Acid-Catalyzed Isomerization: In the presence of strong acids, isomerization can occur via a carbocation intermediate.

A proton from the acid adds to the double bond, following Markovnikov's rule to form the more stable secondary carbocation.

A hydride shift can occur within the carbocation to form an isomeric carbocation.

Deprotonation from a carbon adjacent to the positive charge regenerates the double bond in a new location. This pathway can lead to a mixture of positional and geometric isomers, often trending towards a thermodynamically controlled distribution.

Understanding these mechanistic pathways is essential for suppressing unwanted isomerization during synthesis and purification, for example, by carefully selecting catalysts with low isomerization activity or by neutralizing acidic impurities.

Advanced Analytical Characterization of Tetradecenyl Acetate Isomers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of tetradecenyl acetate (B1210297) isomers. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds, which is essential for confirming the identity and stereochemistry of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the specific location (regiochemistry) and spatial orientation (stereochemistry) of the double bond in tetradecenyl acetate isomers. Both ¹H and ¹³C NMR are utilized to map the carbon and proton framework of the molecule.

In ¹H NMR, the chemical shift (δ) of the olefinic protons (HC=CH) is highly indicative of the double bond's geometry. For instance, the protons attached to the double bond in a cis (Z) configuration typically resonate at a slightly different frequency compared to those in a trans (E) configuration. Furthermore, the coupling constants (J-values) between these olefinic protons are diagnostic: J-values for trans isomers are significantly larger (typically 12-18 Hz) than for cis isomers (typically 6-12 Hz).

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The chemical shifts of the sp²-hybridized carbons of the double bond are sensitive to their position within the alkyl chain and the cis/trans geometry. By analyzing the complete ¹H and ¹³C NMR spectra, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (e.g., COSY, HSQC), a full structural assignment can be made.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Tetradecenyl Acetate Isomers

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| CH₃ (acetate) | ~2.05 (singlet) | ~21.0 | Characteristic signal for the acetate methyl group. |

| CH₂OC=O | ~4.06 (triplet) | ~64.7 | Protons and carbon of the methylene group attached to the ester oxygen. |

| HC=CH (cis) | ~5.35 (multiplet) | ~129.0 - 131.0 | Olefinic protons and carbons. The exact shift depends on the double bond's position. |

| HC=CH (trans) | ~5.40 (multiplet) | ~130.0 - 132.0 | Olefinic protons and carbons. Trans carbons often resonate slightly downfield compared to cis. |

Note: The exact chemical shifts can vary depending on the solvent used and the specific isomer.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For tetradecenyl acetate (molecular formula C₁₆H₃₀O₂), the molecular weight is 254.41 g/mol . nih.govnih.gov Electron Ionization (EI) is a common method used in conjunction with Gas Chromatography (GC-MS).

In the mass spectrum of a tetradecenyl acetate isomer, the molecular ion peak (M⁺) is often observed at m/z 254. However, a more prominent peak frequently appears at m/z 194, which corresponds to the loss of acetic acid ([M-CH₃COOH]⁺) via a McLafferty rearrangement. researchgate.net This fragmentation is characteristic of long-chain acetates.

The fragmentation pattern of the remaining C₁₄H₂₈ hydrocarbon chain can provide clues about the position of the double bond, although this can be challenging as the double bond can migrate after ionization. Other significant fragments are observed at lower mass-to-charge ratios, resulting from cleavage along the alkyl chain. Common fragments include ions at m/z 41, 43 (often the base peak, corresponding to [CH₃CO]⁺), 55, and 81/82. nih.gov

Table 2: Common Mass Fragments for Tetradecenyl Acetate Isomers (EI-MS)

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 254 | [C₁₆H₃₀O₂]⁺ | Molecular Ion (M⁺) |

| 194 | [C₁₄H₂₆]⁺ | Loss of acetic acid ([M-60]⁺) |

| 82 | [C₆H₁₀]⁺ | Hydrocarbon fragment |

| 81 | [C₆H₉]⁺ | Hydrocarbon fragment |

| 55 | [C₄H₇]⁺ | Hydrocarbon fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation, often the base peak |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For tetradecenyl acetate, these methods can confirm the presence of the ester group and the carbon-carbon double bond.

IR spectroscopy is particularly sensitive to polar bonds. The most characteristic absorption for the acetate group is the strong C=O stretching vibration, which appears around 1740 cm⁻¹. Another key absorption is the C-O stretch of the ester, typically found in the 1230-1240 cm⁻¹ region. nih.gov The presence of the C=C double bond is indicated by a stretching vibration around 1655 cm⁻¹, though this can be weak for symmetrically substituted alkenes. The C-H stretching vibrations of the sp² carbons (=C-H) appear just above 3000 cm⁻¹. For trans (E) isomers, a distinct C-H out-of-plane bending vibration is observed around 965 cm⁻¹, which is absent in cis (Z) isomers, making IR useful for stereochemical assignment. iitm.ac.in

Raman spectroscopy is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com Therefore, the C=C stretching vibration, which may be weak in the IR spectrum, often gives a stronger signal in the Raman spectrum, typically in the 1650-1670 cm⁻¹ range. unl.pt This makes Raman a valuable tool for confirming the presence of the double bond.

Table 3: Characteristic IR and Raman Frequencies for Tetradecenyl Acetate

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretch | 1740 (Strong) | 1740 (Weak) |

| C-O (Ester) | Stretch | 1235 (Strong) | 1235 (Medium) |

| C=C (Alkene) | Stretch | 1655 (Weak-Medium) | 1660 (Medium-Strong) |

| =C-H | Stretch | 3010 (Medium) | 3010 (Medium) |

Chromatographic Methods for Purity and Isomeric Composition Analysis

Chromatography is essential for separating complex mixtures and determining the purity and isomeric composition of tetradecenyl acetate. Gas and liquid chromatography are the primary methods employed for this purpose.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Isomer Separation and Quantification

Gas chromatography (GC) is the premier technique for separating volatile compounds like tetradecenyl acetate isomers. Separation is based on the differential partitioning of the analytes between a stationary phase (coated on the inside of a long, thin capillary column) and a mobile gas phase. The retention time (RT) of a compound is a characteristic property under a specific set of conditions (column type, temperature program, gas flow rate).

Positional and geometric isomers of tetradecenyl acetate can often be separated on capillary columns with polar stationary phases (e.g., those containing cyanopropyl or polyethylene glycol functionalities). researchgate.net The separation of cis and trans isomers is also typically achievable, with trans isomers often eluting slightly earlier than their cis counterparts. For complex mixtures, GC provides a quantitative measure of the relative amounts of each isomer based on their peak areas. The Kovats Retention Index (RI) is often used to standardize retention times across different systems. nih.gov

Combining GC with a mass spectrometer (GC-MS) provides a powerful analytical tool where the GC separates the components of a mixture, and the MS provides mass spectra for each eluting peak, allowing for positive identification. nih.govjocpr.com This is the standard method for identifying pheromone components in insect gland extracts. researchgate.net

Table 4: Example Kovats Retention Indices for (Z)-9-Tetradecenyl Acetate

| Column Type | Stationary Phase Polarity | Retention Index (RI) |

|---|---|---|

| Standard Non-polar | Low | 1783 - 1790 |

| Semi-standard Non-polar | Medium | 1799 - 1801 |

| Standard Polar | High | 2120 - 2142 |

Data sourced from PubChem for CID 5364714. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For tetradecenyl acetate, reversed-phase HPLC (RP-HPLC) is commonly used to assess purity. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).

While GC is generally superior for separating volatile isomers, HPLC can be an effective tool for purity analysis, especially for detecting non-volatile impurities. researchgate.net The compound is detected as it elutes from the column, typically using a UV detector. Since tetradecenyl acetate lacks a strong chromophore, detection can be challenging and may require low wavelengths (around 210 nm) or alternative detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). HPLC is also scalable and can be used for preparative separation to isolate pure compounds. sielc.com The separation of positional isomers by HPLC can be difficult and may require specialized columns or mobile phase conditions. nih.govchromforum.org

Table 5: Summary of Compounds Mentioned

| Compound Name |

|---|

| Acetic acid;tetradec-1-en-1-ol |

| (Z)-9-Tetradecenyl acetate |

| (E)-9-Tetradecenyl acetate |

| (Z)-11-Tetradecenyl acetate |

| (E)-11-Tetradecenyl acetate |

| (Z,E)-9,12-tetradecadienyl acetate |

| (9Z)-9-tetradecenyl acetate |

| (9Z, 12E)-9,12-tetradecadienyl acetate |

| (11Z)-11-hexadecenyl acetate |

Determination of Isomeric Purity and Enantiomeric Excess (if applicable)

The biological activity of tetradecenyl acetate isomers, particularly in their role as insect pheromones, is highly dependent on their stereochemistry. Precise analytical methods are therefore essential to determine the geometric (Z/E) isomeric purity and, for chiral variants, the enantiomeric excess (ee). Gas chromatography (GC) is the cornerstone technique for these analyses, often coupled with mass spectrometry (MS) for definitive identification.

The determination of isomeric purity primarily involves separating the cis (Z) and trans (E) isomers, which possess different physical properties and can be resolved using high-resolution capillary GC columns. The relative ratio of these geometric isomers is crucial, as the presence of an incorrect isomer can significantly reduce or inhibit the biological response in target insect species. For instance, the sex pheromone of the Asian corn borer, Ostrinia furnacalis, is a specific blend of (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate. Analytical studies using GC and GC-MS have confirmed that the naturally occurring pheromone consists of these two isomers in approximately a 3:1 ratio. The synthesis of these compounds for use in pest management requires stringent quality control to ensure this ratio is met. The purity of synthesized standards is routinely confirmed by GC-MS, with purities of 95.9% for the (Z)-isomer and 97.2% for the (E)-isomer being reported.

The following table summarizes typical results from a GC analysis for determining the isomeric purity of a synthesized batch of 12-tetradecenyl acetate intended to mimic the O. furnacalis pheromone.

Table 1: Representative GC Data for Isomeric Purity Analysis of 12-Tetradecenyl Acetate This is an interactive table. You can sort and filter the data.

| Isomer | Retention Time (min) | Peak Area (%) | Purity Specification |

|---|---|---|---|

| (Z)-12-tetradecenyl acetate | 15.42 | 74.8 | 73-77% |

Enantiomeric excess becomes a critical parameter when the tetradecenyl acetate structure includes a chiral center, which is not applicable to straight-chain isomers but is relevant for variants such as methyl-branched esters. An example is 7-Methyl-Z-tetradecen-1-ol acetate, where the carbon at position 7 is a stereocenter, leading to the existence of (R)- and (S)-enantiomers. The separation of these enantiomers requires specialized chiral capillary gas chromatography. uni-muenchen.de This technique utilizes a chiral stationary phase (CSP), often based on cyclodextrin derivatives, which interacts differently with each enantiomer, resulting in different retention times. uni-muenchen.degcms.cz

The determination of enantiomeric excess is vital because often only one enantiomer is biologically active. In many lepidopteran species, the "wrong" enantiomer can act as an antagonist, inhibiting the response to the active component. The synthesis of these chiral pheromones aims for high enantiomeric purity, often exceeding 97% ee. sfu.ca The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

The table below illustrates hypothetical results from a chiral GC analysis of a synthesized sample of 7-Methyl-Z-tetradecen-1-ol acetate, where the (S)-enantiomer is the desired biologically active compound.

Table 2: Representative Chiral GC Data for Enantiomeric Excess (ee) Determination of 7-Methyl-Z-tetradecen-1-ol Acetate This is an interactive table. You can sort and filter the data.

| Enantiomer | Retention Time (min) | Peak Area (%) | Calculated ee (%) |

|---|---|---|---|

| (R)-7-Methyl-Z-tetradecen-1-ol acetate | 21.15 | 1.5 | 97.0 |

Theoretical and Computational Studies of Tetradecenyl Acetate Isomers

Quantum Chemical Investigations of Molecular Conformation and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to study the molecular properties of pheromones such as tetradecenyl acetate (B1210297) isomers. These calculations can accurately predict molecular geometries, conformational energies, and electronic characteristics that are fundamental to their biological activity.

Molecular Conformation: The biological function of a flexible molecule like tetradecenyl acetate is intimately linked to its three-dimensional shape or conformation. The long aliphatic chain allows for a multitude of possible conformations (rotamers), and identifying the lowest-energy (most stable) conformations is key to understanding how the molecule fits into a receptor binding pocket. DFT calculations are used to perform geometry optimization, a process that finds the most stable arrangement of atoms in a molecule.

Electronic Structure: The electronic structure of a molecule dictates its reactivity and interaction with other molecules. Quantum chemical calculations can determine properties such as:

Electron Density Distribution: This shows how electrons are distributed across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The ester group in tetradecenyl acetate, for instance, creates a polar head, while the long alkyl chain is nonpolar.

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them is an indicator of molecular stability and susceptibility to chemical reactions.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations can predict NMR chemical shifts with high accuracy. nih.govresearchgate.net This is particularly valuable for confirming the identity of geometric isomers, as the electronic environment of protons and carbons near the double bond changes significantly between Z and E configurations, resulting in distinct and predictable NMR spectra. nih.govresearchgate.net

A summary of computational parameters often used in such studies is presented in Table 1.

| Computational Method | Basis Set | Typical Application | Predicted Property |

|---|---|---|---|

| Density Functional Theory (DFT) - B3LYP | 6-31G(d) | Geometry Optimization | Lowest-energy molecular conformation |

| DFT - M06-2X | 6-311+G(d,p) | Energy Calculations | Relative energies of different isomers/conformers |

| Time-Dependent DFT (TD-DFT) | aug-cc-pVTZ | Excited States | UV-Vis absorption spectra |

| Gauge-Independent Atomic Orbital (GIAO) | 6-311+G(2d,p) | NMR Spectroscopy | 1H and 13C chemical shifts nih.govresearchgate.net |

Molecular Dynamics Simulations of Tetradecenyl Acetate Interactions (e.g., with protein binding sites)

For a pheromone to elicit a biological response, it must first be detected by the insect's olfactory system. This process involves the pheromone molecule binding to specific proteins, such as Pheromone-Binding Proteins (PBPs) in the antennal sensillum lymph and subsequently activating Odorant Receptors (ORs) on the surface of olfactory sensory neurons. nih.gov Molecular Dynamics (MD) simulations and molecular docking are computational techniques used to model these complex interactions at an atomic level. nih.govherts.ac.uk

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a tetradecenyl acetate isomer) when bound to a protein receptor to form a stable complex. nih.govresearchgate.net The process involves placing the flexible ligand into the binding site of a rigid or flexible protein structure and calculating the binding energy for different poses. The pose with the lowest energy is considered the most likely binding mode.

Studies on the Asian corn borer, which uses (Z)-12- and (E)-12-tetradecenyl acetate, have used molecular docking to investigate how these pheromones interact with specific PBP isoforms. researchgate.netnih.gov Docking simulations can identify key amino acid residues within the PBP's binding pocket that form crucial interactions (e.g., hydrophobic interactions, hydrogen bonds) with the pheromone. researchgate.net For instance, the acetate head group may form a hydrogen bond with a polar residue like threonine, while the hydrocarbon tail fits into a hydrophobic cavity lined with residues like methionine, phenylalanine, and leucine. researchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations simulate the movement of every atom in the protein-ligand system over time (from nanoseconds to microseconds). herts.ac.uk This provides a dynamic view of the binding process, the stability of the complex, and any conformational changes that occur in the protein upon ligand binding. MD simulations have been instrumental in understanding how PBPs undergo pH-dependent conformational changes to bind and release pheromones. researchgate.net

The typical workflow for these simulations involves:

Obtaining 3D structures for the protein (from homology modeling or experimental methods) and the ligand.

Docking the ligand into the protein's active site to get an initial complex structure.

Placing the complex in a simulated aqueous environment.

Running the MD simulation to observe the system's behavior over time.

Analyzing the trajectory to calculate binding free energies and identify stable intermolecular interactions.

These simulations can reveal, for example, why a PBP binds with high affinity to (Z)-9-tetradecenyl acetate but poorly to its (E)-isomer, providing a molecular basis for the high specificity observed in insect olfaction. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Pheromonal Potency and Selectivity

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. In the context of pheromones, SAR modeling helps to identify the specific molecular features of tetradecenyl acetate isomers that are critical for eliciting a strong and specific behavioral response in insects. This knowledge is invaluable for designing synthetic analogs that could be more potent, more stable, or easier to synthesize for use in pest control.

The core principle of SAR is that small, systematic modifications to a molecule's structure can lead to predictable changes in its activity. Key structural features of tetradecenyl acetate that are often investigated include:

Chain Length: How does changing the number of carbons from 14 affect activity?

Position of the Double Bond: The activity of (Z)-9-tetradecenyl acetate versus (Z)-11-tetradecenyl acetate can be dramatically different depending on the insect species.

Geometry of the Double Bond: The difference between a Z (cis) and an E (trans) isomer is often the basis for reproductive isolation between closely related species.

Functional Group: The acetate ester is a common functional group in moth pheromones, but replacing it with an alcohol or aldehyde can drastically alter or eliminate the response. nih.gov

A classic approach to SAR is to synthesize a series of analogs where one feature is varied at a time and then test their biological activity using methods like electroantennography (EAG) or behavioral assays. Computational modeling can complement these experiments by predicting the activity of virtual compounds, thereby guiding synthetic efforts. For example, computer modeling of (Z)-11-tetradecenyl acetate and a series of its fluoro analogs helped rationalize the observed biological activities and provided insights into the steric and electronic requirements of the pheromone receptor of the European corn borer.

Table 2 provides a conceptual example of how SAR data for different tetradecenyl acetate analogs might be presented.

| Compound Analog | Structural Modification | Relative Pheromonal Activity (%) | Inferred Importance of Feature |

|---|---|---|---|

| (Z)-9-Tetradecenyl acetate | Baseline (Native Pheromone) | 100 | N/A |

| (E)-9-Tetradecenyl acetate | Z to E Isomerization | 5 | Z-geometry is critical for activity |

| (Z)-9-Dodecenyl acetate | Chain shortened by 2 carbons | 15 | 14-carbon chain is optimal |

| (Z)-9-Hexadecenyl acetate | Chain lengthened by 2 carbons | 10 | 14-carbon chain is optimal |

| (Z)-9-Tetradecen-1-ol | Acetate replaced by alcohol | <1 | Acetate ester group is essential |

Cheminformatics Approaches for Classification and Prediction of Biological Activity

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. In pheromone research, cheminformatics tools, especially machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the biological activity of semiochemicals. nih.govlongdom.org

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical properties of a set of molecules and their biological activity. nih.gov The process involves:

Data Collection: Assembling a training set of molecules (e.g., various tetradecenyl acetate analogs and other related compounds) with known biological activities (e.g., EAG response, behavioral attraction).

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can be simple (e.g., molecular weight, number of rotatable bonds) or complex (e.g., topological indices, quantum-chemical parameters).

Model Building: Statistical or machine learning methods (e.g., multiple linear regression, partial least squares, support vector machines) are used to build a model that correlates the descriptors with the observed activity. elifesciences.org

Validation: The model's predictive power is rigorously tested using external validation sets of compounds not used in the model's creation.

Once validated, the QSAR model can be used to predict the activity of new, untested compounds, screen virtual libraries for potential pheromone mimics or antagonists, and provide insight into the physicochemical properties that govern pheromonal activity. nih.gov

Machine Learning (ML) Models: More advanced ML models, such as random forests, gradient boosting, and neural networks, are now being applied to predict insect olfactory responses. elifesciences.orgbiorxiv.org These models can handle highly complex, non-linear relationships between chemical structure and biological function. For instance, ML models have been successfully trained to predict which odorants will activate specific insect odorant receptors. nih.govnih.gov By representing molecules as molecular graphs or fingerprints, these models can learn the structural patterns associated with agonism or antagonism of a receptor, enabling high-throughput virtual screening of millions of compounds to discover novel insect repellents or attractants. elifesciences.orgbiorxiv.org This approach holds significant promise for accelerating the discovery of new semiochemicals for integrated pest management. researchgate.net

Environmental Fate and Degradation Pathways of Tetradecenyl Acetates

Abiotic Degradation Mechanisms in Natural Environments

Abiotic degradation involves the breakdown of chemical substances through non-living chemical and physical processes. herts.ac.uk For tetradecenyl acetates, the primary abiotic pathways are hydrolysis and photolysis, particularly for molecules exposed on plant surfaces or in the atmosphere. plos.orgroyalsocietypublishing.org

Hydrolysis: As esters, tetradecenyl acetates can undergo hydrolysis, a chemical reaction with water that cleaves the ester bond. This process breaks the compound down into its constituent parts: acetic acid and the corresponding tetradecenol. The rate of hydrolysis is influenced by factors such as pH and temperature. mdpi.com However, specific data on the aqueous hydrolysis half-life (DT50) for many SCLPs, including tetradecenyl acetates, are often not required for regulatory approval due to their low water solubility and low application rates, which lead to negligible concentrations in aquatic environments. herts.ac.ukherts.ac.ukregulations.gov

Photolysis: Photolysis is the degradation of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com The double bond within the tetradecenyl chain and the carbonyl group of the acetate (B1210297) are susceptible to photolytic degradation. Exposure of similar pheromones to sunlight and air has been shown to result in significant degradation, primarily through oxidation and polymerization, leading to the formation of non-volatile oligomers. royalsocietypublishing.orgoup.com Encapsulation techniques used in some commercial pheromone formulations are designed specifically to protect the active ingredients from rapid photolytic degradation. plos.org Like hydrolysis, quantitative data for aqueous photolysis are often waived for SCLPs under regulatory frameworks like the U.S. Environmental Protection Agency (EPA). regulations.gov

Oxidation: The unsaturated nature of tetradecenyl acetate makes it susceptible to oxidation in the presence of atmospheric oxidants like ozone and hydroxyl radicals. This process can cleave the carbon-carbon double bond, leading to the formation of smaller, more volatile compounds such as aldehydes and carboxylic acids. royalsocietypublishing.org

| Degradation Pathway | Parameter | Typical Value/Regulatory Conclusion | Source |

|---|---|---|---|

| Aqueous Hydrolysis | DT50 (Half-life) | Data not typically required for registration; expected to be non-persistent. | herts.ac.ukherts.ac.ukregulations.gov |

| Aqueous Photolysis | DT50 (Half-life) | Data not typically required for registration; degradation occurs upon exposure to sunlight. | regulations.govoup.com |

| Atmospheric Oxidation | Reaction Rate | Considered a relevant pathway due to volatility, but specific kinetic data are limited in public assessments. | royalsocietypublishing.org |

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms, or their enzymes. mdpi.com This is considered a major pathway for the dissipation of tetradecenyl acetates in the environment.

Microbial Metabolism: In soil and water, diverse communities of microorganisms (bacteria and fungi) can metabolize tetradecenyl acetates. These organisms can utilize the compounds as a source of carbon and energy. mdpi.com The degradation process typically begins with the enzymatic cleavage of the ester bond by esterases, releasing acetic acid and tetradecen-1-ol. plos.org The resulting alcohol and fatty acid can then be further broken down through pathways like β-oxidation. Given their structure as simple fatty acid derivatives, tetradecenyl acetates are expected to be readily biodegradable. mdpi.com

Enzymatic Transformations: Specific enzymes play a crucial role in the degradation of pheromones, both in the target insect and potentially in the wider environment. In male moths, odorant-degrading enzymes (ODEs), such as carboxylesterases located in the antennae, rapidly hydrolyze the acetate pheromone components. plos.org This is a mechanism for terminating the pheromone signal. For instance, a carboxylesterase identified in the cotton leafworm, Spodoptera littoralis (SlCXE7), was found to efficiently hydrolyze pheromone acetates. plos.org While this action is primarily documented within the insect, the presence of similar hydrolytic enzymes in soil and water microorganisms contributes to the environmental breakdown of the compound. mdpi.com

Environmental Persistence and Mobility in Various Ecosystem Compartments

The persistence and mobility of a substance determine its potential to remain in an environment and move between compartments like soil, water, and air. Regulatory agencies like the EPA and the European Food Safety Authority (EFSA) have concluded that straight-chain lepidopteran pheromones exhibit low persistence and mobility. regulations.goveuropa.euregulations.gov

Persistence: The environmental persistence of tetradecenyl acetates is generally low. This is due to a combination of factors:

High Volatility: These compounds have relatively high vapor pressure, meaning they readily volatilize into the atmosphere from treated surfaces, where they are subject to rapid photolytic and oxidative degradation. regulations.govregulations.gov

Rapid Degradation: As discussed, abiotic and biotic pathways contribute to their breakdown. plos.orgoup.com

Low Application Rates: Pheromones are used at very low rates (often grams per acre per year), which are often comparable to or slightly above natural background levels, preventing significant accumulation. europa.euregulations.gov

For these reasons, field dissipation studies often find little to no measurable residues, and specific soil half-life (DT50) data are frequently not required for registration. regulations.goveuropa.eu

Mobility: The mobility of tetradecenyl acetates in soil is considered to be low. Although they have moderate water solubility, their tendency to bind to organic matter in soil particles and their rapid degradation limit their potential to leach into groundwater. amazonaws.com Their high volatility also means that movement into the air is a more significant transport pathway than movement through the soil profile. regulations.gov

| Compartment | Parameter | Finding / Regulatory Conclusion | Source |

|---|---|---|---|

| Soil | Persistence (DT50) | Low persistence expected; data often waived for registration. | regulations.goveuropa.eu |

| Soil | Mobility (Leaching Potential) | Low; movement through soil is limited by sorption and rapid degradation. | amazonaws.com |

| Water | Persistence | Low; rapid degradation via hydrolysis and photolysis is expected. | regulations.gov |

| Air | Transport | High volatility leads to atmospheric dispersal, followed by rapid degradation. | regulations.govregulations.gov |

Future Research Trajectories for Tetradecenyl Acetate Isomers

Innovations in Sustainable and Green Synthetic Chemistry for Pheromone Production

The chemical synthesis of insect pheromones, including tetradecenyl acetate (B1210297) isomers, has traditionally been a costly process that often relies on petroleum-based feedstocks and can generate toxic byproducts. nih.gov The future of pheromone production lies in the development of sustainable and environmentally benign "green chemistry" alternatives.

A significant area of innovation is the use of biological systems for pheromone synthesis. Researchers have successfully engineered yeast, such as Saccharomyces cerevisiae, to produce specific pheromone components like (Z,E)-9,12-tetradecadienyl acetate (ZETA). nih.gov This is achieved through metabolic engineering, where genes from insects encoding for specific desaturases, reductases, and acetyltransferases are introduced into the yeast. nih.gov The engineered yeast can then produce the desired pheromone from simple starting materials, offering a scalable and potentially more cost-effective production platform. nih.govopenaccessgovernment.orgagropages.com

Another promising avenue is the use of transgenic plants as "bio-factories" for pheromone production. unl.eduusda.gov Scientists have genetically modified oilseed crops like Camelina sativa to produce precursors of moth sex pheromones, such as (Z)-11-hexadecenoic acid. unl.edu The oil from these plants can then be easily converted into the final pheromone product. unl.edu This plant-based production method significantly reduces the reliance on fossil fuels and complex chemical synthesis steps, harnessing solar energy through photosynthesis. usda.gov

These biotechnological approaches not only offer a more sustainable means of production but also have the potential to drastically lower the cost of pheromones, making them economically viable for use in large-scale agriculture, including row crops like corn, soy, and cotton. unl.eduprovivi.com

| Sustainable Production Method | Organism | Pheromone/Precursor Produced | Key Advantages |

| Metabolic Engineering | Saccharomyces cerevisiae (Yeast) | (Z,E)-9,12-tetradecadienyl acetate (ZETA) | Green chemistry alternative, reduces toxic byproducts, potential for cost-effective, large-scale production. nih.gov |

| Metabolic Engineering | Yarrowia lipolytica (Yeast) | Precursors for cotton bollworm and fall armyworm pheromones | High-titer production of pheromone alcohols through fermentation. nih.gov |

| Genetic Modification | Camelina sativa (Viking seed oil plant) | (Z)-11-hexadecenoic acid (pheromone precursor) | Low-cost production, eliminates need for petroleum-based chemicals, sustainable. unl.edu |

| Fermentation & Metathesis | Renewable Plant Oils | Pheromones for the fall armyworm | Reduces reliance on traditional pesticides, sustainable production from renewable resources. provivi.com |

Advanced Understanding of Pheromone Biosynthesis and Olfactory Perception Mechanisms

Future research will continue to unravel the intricate molecular and neurological mechanisms that underpin pheromone communication. A deeper understanding of how insects synthesize and perceive specific tetradecenyl acetate isomers is crucial for developing more targeted and effective pest control strategies. lsu.eduncsu.edu

Significant progress has been made in identifying the genes and enzymes involved in pheromone biosynthesis. wiley.com These pathways often involve the modification of fatty acids through a series of species-specific desaturation, chain-shortening, reduction, and acetylation steps. wiley.com By identifying the specific enzymes responsible for producing a particular isomer blend, researchers can potentially develop inhibitors to disrupt pheromone production in pest species.

On the perception side, research is focused on the olfactory sensory neurons (OSNs) located in the insect's antennae. lsu.edu These neurons house specific olfactory receptors (ORs) that bind to pheromone molecules. lsu.edu The elucidation of the structure and function of these receptors, as well as associated proteins like odorant-binding proteins (OBPs) and sensory neuron membrane proteins (SNMPs), will provide a clearer picture of how insects detect and differentiate complex pheromone blends. lsu.edufrontiersin.org

Advanced techniques in molecular biology, genomics, and neurophysiology are enabling scientists to map the neural pathways involved in processing pheromone signals in the insect brain. lsu.edu This knowledge could lead to the development of novel compounds that either block or overstimulate these pathways, effectively disrupting mating behavior.

| Area of Research | Key Molecules/Structures | Significance for Future Pest Control |

| Pheromone Biosynthesis | Fatty acid synthases, Desaturases, Reductases, Acetyltransferases | Development of inhibitors to disrupt pheromone production in pest insects. wiley.com |

| Olfactory Perception | Olfactory Sensory Neurons (OSNs), Olfactory Receptors (ORs), Odorant-Binding Proteins (OBPs), Sensory Neuron Membrane Proteins (SNMPs) | Identification of targets for novel antagonists or agonists to disrupt pheromone detection. lsu.edufrontiersin.org |

| Neural Processing | Antennal Lobe, Mushroom Bodies (in insect brain) | Understanding how pheromone signals are processed to elicit a behavioral response, enabling the design of more effective behavioral disruptants. lsu.edu |

Rational Design of Bio-Inspired Semiochemicals and Their Analogs

Building on a more profound understanding of pheromone-receptor interactions, future research will focus on the rational design of novel semiochemicals and their analogs. annualreviews.orgsemanticscholar.org These "parapheromones" are synthetic compounds that are structurally related to natural pheromones and can elicit a range of behavioral responses. annualreviews.org

The goal is to create compounds that can act as:

Super-agonists: More potent attractants than the natural pheromone.

Antagonists: Compounds that block the olfactory receptors and prevent the insect from detecting the natural pheromone. annualreviews.org

Behavioral modifiers: Chemicals that induce inappropriate or ineffective behaviors, such as causing males to be attracted to non-target locations.

The design of these analogs will involve modifying the structure of tetradecenyl acetate, for instance, by altering the carbon chain length, the position or geometry of the double bonds, or by replacing the acetate functional group with other chemical moieties. annualreviews.org Computational modeling and high-throughput screening assays will be instrumental in predicting and testing the efficacy of these novel compounds.

The development of such rationally designed semiochemicals could lead to more stable, cost-effective, and potent formulations for use in mating disruption and other pest management strategies. researchgate.net

Integration of Tetradecenyl Acetate Research into Integrated Pest Management Strategies

The ultimate goal of tetradecenyl acetate research is its seamless integration into comprehensive Integrated Pest Management (IPM) programs. lsu.eduumn.edumdpi.com IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. fao.org

Pheromones, including tetradecenyl acetate isomers, are a cornerstone of modern IPM because they are species-specific, non-toxic to non-target organisms, and environmentally benign. lsu.edumdpi.com Future research will focus on optimizing the use of tetradecenyl acetates in various IPM tactics:

Monitoring and Mass Trapping: Developing more effective and species-specific lures for monitoring pest populations and for mass trapping to reduce their numbers. umn.eduresearchgate.netdiva-portal.org

Mating Disruption: Improving the efficacy of mating disruption formulations through the use of novel, controlled-release dispensers and the inclusion of rationally designed pheromone analogs. semanticscholar.orgresearchgate.net

Attract-and-Kill: Combining pheromone lures with small amounts of insecticides or pathogens to attract and eliminate target pests with minimal environmental impact. diva-portal.org

Push-Pull Strategies: Using a combination of repellents ("push") and attractants ("pull") to manipulate the distribution of pests in a crop, drawing them away from the valuable commodity. cabidigitallibrary.org

The integration of advanced pheromone-based technologies with other IPM components will be crucial for achieving sustainable and effective pest control in the face of increasing insecticide resistance and growing consumer demand for greener food production methods. unl.eduresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.